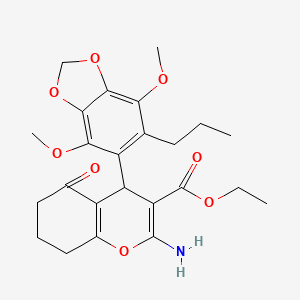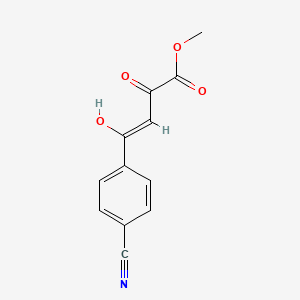![molecular formula C12H12N4O2 B11465659 2-Amino-6-(2,2-dimethylpropanoyl)-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11465659.png)
2-Amino-6-(2,2-dimethylpropanoyl)-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(2,2-dimethylpropanoyl)-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile: is a complex organic compound with intriguing structural features. Let’s break it down:
2-Amino: Indicates the presence of an amino group (NH₂) at one of the carbon atoms.
6-(2,2-dimethylpropanoyl): Refers to a substituent attached to the sixth carbon, specifically a 2,2-dimethylpropanoyl group.
4-oxo: Indicates a ketone group (C=O) at the fourth carbon.
3-azabicyclo[3.1.0]hex-2-ene: Describes the bicyclic ring system, which includes a nitrogen atom (azabicyclo) and a double bond (ene).
1,5-dicarbonitrile: Indicates two cyano (CN) groups attached to carbons one and five.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of suitable precursors, such as malononitrile derivatives, with appropriate reagents. For example, benzylidene derivatives of malononitrile dimer can react with bromo (cyano)acetic acid amide or esters to yield the desired 2-amino-6-aryl-5-cyano-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1-carboxylic acid amides and esters .
Industrial Production:: While industrial-scale production methods may vary, researchers have explored the use of cyclopropane derivatives as starting materials. These derivatives undergo transamination with primary and secondary amines to form the desired compound .
Chemical Reactions Analysis
Reactivity::
Hydrolysis: Treatment with acidic water can result in either hydrolysis of the amino group or decyclization of the pyrrole ring.
Primary and Secondary Amines: Used for transamination reactions.
Acidic Water: Involved in hydrolysis.
Scientific Research Applications
This compound finds applications across various scientific fields:
Medicine: Its unique structure may contribute to potential drug development.
Chemistry: Researchers explore its reactivity and transformations.
Industry: It could serve as a precursor for other valuable compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, further investigation could reveal related structures and their distinct features.
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-amino-6-(2,2-dimethylpropanoyl)-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C12H12N4O2/c1-10(2,3)7(17)6-11(4-13)8(15)16-9(18)12(6,11)5-14/h6H,1-3H3,(H2,15,16,18) |
InChI Key |
CEAUOTALZQQKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1C2(C1(C(=O)N=C2N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11465576.png)
![ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465581.png)

![3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B11465594.png)
![3-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11465600.png)
![N-(4-{[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11465619.png)
![4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11465637.png)
![Ethyl 4-(2-chlorophenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11465643.png)
![1-(3-fluorophenyl)-5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465650.png)
![4-(3,4-dimethoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11465663.png)
![4-(methoxymethyl)-6-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,14,16,18-heptaene-11,20-dione](/img/structure/B11465671.png)

![[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11465676.png)
![methyl 3-{[({[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate](/img/structure/B11465681.png)
